molecular formula C12H17NO2 B2970865 Methyl 2-(benzylamino)-2-methylpropanoate CAS No. 78002-18-3

Methyl 2-(benzylamino)-2-methylpropanoate

Cat. No.: B2970865
CAS No.: 78002-18-3
M. Wt: 207.273
InChI Key: KUNCAPUPQSDZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-2-methylpropanoate typically involves the reaction of benzylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Benzylamino carboxylic acids or amides.

    Reduction: Benzylamino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester and amine functionalities.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzylamino group can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(phenylamino)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl 2-(benzylamino)-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(benzylamino)-2-methylpropanoate is unique due to the presence of both a benzylamino group and a methyl ester group

Properties

IUPAC Name

methyl 2-(benzylamino)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15-3)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNCAPUPQSDZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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